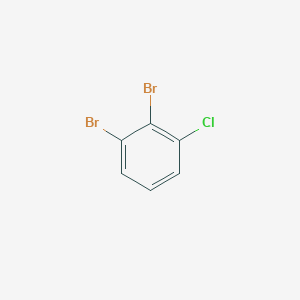

1,2-Dibromo-3-chlorobenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives, including compounds similar to 1,2-dibromo-3-chlorobenzene, involves halogenation reactions where bromine and chlorine are introduced into the benzene ring. These reactions are often facilitated by the use of catalysts or specific conditions that promote the substitution of hydrogen atoms with halogen atoms (Kitamura, Gondo, & Katagiri, 2013).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of halogenated benzene derivatives, including those similar to 1,2-dibromo-3-chlorobenzene, have been extensively investigated using density functional theory (DFT) calculations. Studies on similar compounds have shown how the presence of halogen atoms affects the optimized structure, vibrational frequencies, and electronic properties (Arivazhagan & Meenakshi, 2011).

Applications De Recherche Scientifique

Catalysis and Chemical Reactions :

- Catalytic oxidation of chlorinated benzenes, like 1,2-dichlorobenzene, has been studied over various catalysts. These reactions produce compounds such as phenolates, maleates, and carboxylates, with chlorine abstraction being a critical step (Krishnamoorthy & Amiridis, 1999).

- Studies have also focused on the effects of chlorine on catalytic oxidation processes. Structural and electronic factors, along with chlorine's influence on active sites, are significant in these reactions (Wang et al., 2015).

Optical Properties :

- Compounds like 1-3-dibromo-5-chlorobenzene have been studied for their non-linear optical properties. The predicted first-hyperpolarizability of these compounds makes them attractive for future research in this area (Arivazhagan & Meenakshi, 2011).

Electron Attachment and Molecular Structure :

- Research on dissociative electron attachment to chlorinated benzenes, such as 1-bromo-2-chlorobenzene, reveals the formation of Cl and Br fragment anions, indicating the importance of gas temperature in these reactions (Mahmoodi-Darian et al., 2010).

- The molecular structure of chlorinated benzenes also exhibits unique distortions, which are crucial for understanding their chemical behavior (Onda et al., 1986).

Environmental and Health Aspects :

- The environmental and health implications of chlorinated benzenes, including their odor and toxicity, are important for understanding their safe handling and impact on health (Knecht & Lewalter, 2012).

Surface Interactions :

- Theoretical studies on the interaction of chlorinated benzenes with surfaces like silicon have revealed novel structures and potential energy barriers. These studies help predict structures that preserve aromaticity (Naumkin et al., 2003).

Analytical Methods :

- Advanced analytical methods have been developed for detecting and quantifying chlorobenzenes in environmental samples, highlighting the need for effective monitoring of these compounds (Khajeh et al., 2006).

Safety And Hazards

- Toxicity : 1,2-Dibromo-3-chlorobenzene is toxic and should be handled with care.

- Environmental Impact : It is persistent in the environment and can contaminate soil and water.

- Health Effects : Exposure may cause skin and eye irritation, respiratory issues, and central nervous system effects.

Orientations Futures

Research on 1,2-Dibromo-3-chlorobenzene should focus on:

- Environmental Fate : Understanding its behavior in soil and water.

- Health Implications : Investigating long-term effects on human health.

- Alternative Synthesis Routes : Developing greener and more efficient methods for its production.

Propriétés

IUPAC Name |

1,2-dibromo-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMRCAWYRXJKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909025 | |

| Record name | 1,2-Dibromo-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-3-chlorobenzene | |

CAS RN |

104514-49-0 | |

| Record name | 1,2-Dibromo-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)

![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)

![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)